molecular formula C11H16N2O B1483921 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol CAS No. 2098020-56-3

3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol

Katalognummer: B1483921
CAS-Nummer: 2098020-56-3
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: POOKLRDXXAFTAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly for its potential as a versatile scaffold. As a pyrazole derivative, this core structure is recognized for its wide range of pharmacological activities. Pyrazole-based compounds are extensively investigated for their roles as enzyme inhibitors, with applications in oncology research where they may target proliferative signaling pathways . The specific substitution pattern on this molecule—featuring a cyclobutyl group and a cyclopropylmethyl group—suggests potential for optimized biological activity and pharmacokinetic properties. Researchers value such scaffolds for developing novel therapeutic agents against various diseases, including cancers and inflammatory disorders . The structural motifs present in this compound are commonly associated with molecules that demonstrate antioxidant and antiproliferative activities, making it a candidate for studies focusing on oxidative stress and uncontrolled cell proliferation . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and adhering to their institution's chemical safety guidelines.

Eigenschaften

IUPAC Name

5-cyclobutyl-2-(cyclopropylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-6-10(9-2-1-3-9)12-13(11)7-8-4-5-8/h6,8-9,12H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOKLRDXXAFTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by its unique bicyclic structure, which includes a cyclobutyl and a cyclopropylmethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties.

Chemical Structure

The molecular formula for 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

This compound features a hydroxyl group (-OH) at the 5-position of the pyrazole ring, which is crucial for its biological activity.

The biological activity of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its solubility and reactivity with biological molecules. This compound may exhibit its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may bind to receptors that play a role in cell signaling, potentially altering cellular responses.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol, highlighting its potential as a therapeutic agent:

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases such as arthritis.

Anticancer Properties

Preliminary investigations into the anticancer activity of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol have shown promising results. The compound was found to induce apoptosis in cancer cell lines, including breast and colon cancer cells, through mechanisms involving cell cycle arrest and activation of caspases.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study conducted on mice with induced paw edema, administration of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol resulted in a significant reduction in swelling compared to control groups. The results indicated a dose-dependent response, with higher doses correlating with greater anti-inflammatory effects.

Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that treatment with this pyrazole derivative led to a marked decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-olStructureAnti-inflammatory, Anticancer
3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amineStructureModerate anti-inflammatory
3-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-carboxylic acidStructureWeak anticancer

The comparative analysis shows that while similar compounds exhibit some biological activities, 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol demonstrates more potent effects in both anti-inflammatory and anticancer contexts.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Pyrazole Core

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents at the 1- and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name R1 (Position 1) R3 (Position 3) Key Properties/Activities References
3-Cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol Cyclopropylmethyl Cyclobutyl High lipophilicity; metabolic stability* -
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol Isopropyl Cyclobutyl Moderate steric bulk; limited solubility
3-Phenyl-1H-pyrazol-5-ol H Phenyl Antiproliferative activity (in vitro)
3-Isopropyl-1H-pyrazol-5-amine H Isopropyl Intermediate in urea synthesis

*Inferred from cyclopropyl’s known role in enhancing metabolic stability .

Key Observations:
  • Cyclopropylmethyl vs. This rigidity may improve binding specificity in biological targets.
  • Cyclobutyl vs. Phenyl (Position 3): The cyclobutyl group in the target compound is less planar than the phenyl group in 3-phenyl-1H-pyrazol-5-ol, which could reduce π-π stacking interactions but increase lipophilicity. The phenyl analog demonstrates antiproliferative activity, suggesting that substituent polarity and aromaticity play critical roles in bioactivity .

Vorbereitungsmethoden

Pyrazole Core Construction

The pyrazole ring is typically synthesized by cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated ketones or related precursors. One common approach is the reaction of hydrazine hydrate with β-ketoesters or chalcones under reflux or mild catalytic conditions.

  • For example, the Michael addition of hydrazine to α,β-unsaturated ketones followed by cyclization is a well-documented method to obtain pyrazole carboxylates, which can be further functionalized.
  • Metal-catalyzed synthesis using iron(III) phthalocyanine chloride has been reported to afford 3,5-disubstituted pyrazoles under mild conditions with recyclable catalysts.

Specific Synthetic Route Example

A detailed synthetic sequence reported for related pyrazole derivatives involves:

  • Preparation of 1-cyclobutyl-1H-pyrazol-4-amine through amidation and cyclization steps.
  • Subsequent N-alkylation with cyclopropylmethyl iodide under Cs2CO3/DMF conditions to yield 1-(cyclopropylmethyl)-1H-pyrazole derivatives.
  • Hydroxylation at the 5-position of the pyrazole ring can be achieved by controlled oxidation or by using suitable hydroxy-substituted precursors during ring formation.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Pyrazole ring formation Hydrazine hydrate + α,β-unsaturated ketone, EtOH, reflux 60-90 Mild conditions, sometimes metal catalyzed
N-Alkylation (N1 position) Cyclopropylmethyl iodide, Cs2CO3, DMF, rt to 80 °C 40-50 Regioisomer mixtures possible; reaction optimization needed
Cyclobutyl substitution (C3) 1-cyclobutyl-1H-pyrazol-4-amine + coupling reagents (e.g., HATU, DIEA) 60-80 Amidation followed by cyclization
Hydroxylation (C5 position) Oxidation or use of hydroxy-substituted precursors Variable Requires careful control to avoid over-oxidation

Analytical and Purification Techniques

  • Purification is typically performed using extraction, drying over sodium sulfate, and solvent evaporation under reduced pressure.
  • Final purification often involves recrystallization or chromatographic methods (e.g., column chromatography).
  • Characterization includes NMR, MS (ESI), and HPLC to confirm structure and purity.

Research Findings and Optimization

  • The use of microwave-assisted synthesis has shown promise in accelerating pyrazole formation and improving yields.
  • Regioselectivity in alkylation steps remains a challenge, often resulting in mixtures of regioisomers; reaction conditions such as temperature, solvent, and base choice are critical for optimization.
  • Metal-catalyzed routes offer greener alternatives with recyclable catalysts and milder conditions, enhancing sustainability in pyrazole synthesis.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Limitations
Pyrazole ring synthesis Cyclocondensation, metal catalysis Hydrazine hydrate, α,β-unsaturated ketones, Fe(III) phthalocyanine chloride Mild, recyclable catalyst Moderate yields, catalyst cost
Cyclobutyl substitution (C3) Amidation, coupling 1-cyclobutyl-1H-pyrazol-4-amine, HATU, DIEA High selectivity Multi-step, requires purification
N1-Alkylation with cyclopropylmethyl N-alkylation with alkyl halides Cyclopropylmethyl iodide, Cs2CO3, DMF Straightforward, moderate yield Regioisomer formation
Hydroxylation at C5 Oxidation or precursor selection Controlled oxidation conditions Direct introduction of OH Over-oxidation risk

Q & A

Q. What are the optimal synthetic routes for 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with diketones or ketoesters under acidic or basic conditions. For example, cyclobutyl and cyclopropylmethyl groups may be introduced via nucleophilic substitution or coupling reactions. Reaction optimization should focus on temperature control (e.g., reflux in ethanol or THF) and catalyst selection (e.g., NaCNBH₃ for reductions) to minimize side products . Yield improvements may require iterative adjustments to stoichiometry and solvent polarity.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic methods:
  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • FTIR for functional group verification (e.g., hydroxyl stretch at ~3200 cm⁻¹).
  • HPLC-MS for purity assessment and detection of trace impurities.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How can researchers assess the biological activity of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol in preclinical models?

  • Methodological Answer :
  • In vitro assays : Screen for enzyme inhibition (e.g., COX-2, GABA receptors) using fluorogenic substrates or radioligand binding .
  • In vivo models : Employ rodent seizure models (e.g., maximal electroshock) for anticonvulsant profiling, with dose-response curves and pharmacokinetic monitoring .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

  • Methodological Answer :
  • LogP : Estimated via HPLC retention time or computational tools (e.g., ChemAxon) to predict membrane permeability.
  • Solubility : Determine experimentally in buffers (pH 1–7.4) using UV-Vis spectroscopy. Low solubility may necessitate prodrug strategies or formulation with cyclodextrins .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of pyrazole derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., tert-butyl) or Lewis acids (e.g., ZnCl₂) to favor substitution at the 3- or 5-position. Computational modeling (DFT) can predict reactive sites .

Q. How should contradictory data on biological activity between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Conduct metabolite profiling (LC-MS/MS) and compare with structurally related compounds (e.g., 3-ethyl-4-phenoxy analogs) . Validate targets using CRISPR knockouts or selective inhibitors.

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in pyrazole-based analogs?

  • Methodological Answer :
  • Synthesize derivatives with systematic substitutions (e.g., cyclopropyl vs. cyclobutyl).
  • Use molecular docking to map interactions with target proteins (e.g., COX-2 active site).
  • Corrogate data with bioactivity assays to identify critical pharmacophores .

Q. How can computational modeling enhance the design of derivatives with improved metabolic stability?

  • Methodological Answer : Perform in silico ADMET profiling (e.g., SwissADME) to predict metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., ester-to-ether substitutions) .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic/basic buffers, oxidative stress (H₂O₂), and UV light. Monitor degradation via HPLC.
  • Thermal analysis : Use DSC/TGA to assess solid-state stability .

Q. How can researchers overcome limitations in traditional synthetic routes (e.g., low scalability)?

  • Methodological Answer :
    Explore flow chemistry for hazardous steps (e.g., LiAlH₄ reductions) or biocatalytic methods for enantioselective synthesis. Microwave-assisted reactions may reduce cycle times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Reactant of Route 2
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.